molecular formula C7H15NO2 B11923142 (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid

Cat. No.: B11923142
M. Wt: 145.20 g/mol
InChI Key: MVGZPYGHSNPXQQ-YFKPBYRVSA-N
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Description

(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid is a non-proteinogenic amino acid derivative characterized by a branched alkyl chain and an aminomethyl substituent at the C2 position. Its molecular formula is C₇H₁₆N₂O₂ (average mass: 160.217 Da), with stereochemical complexity arising from two stereocenters . This compound is of significant interest in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and synthetic cannabinoid metabolites, where its rigid, bulky side chain enhances metabolic stability and target binding .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1

InChI Key

MVGZPYGHSNPXQQ-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)(C)C(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts

Asymmetric catalysis represents a cornerstone in the synthesis of enantiomerically pure amino acids. For (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid, hydrogenation of α,β-unsaturated ketone precursors using chiral transition-metal catalysts has been widely explored. A rhodium complex with (R,R)-Et-DuPhos as a ligand facilitates the hydrogenation of 3,3-dimethyl-2-methylenebutanoic acid derivatives, achieving enantiomeric excess (ee) values exceeding 95% . The reaction typically proceeds under 50–100 bar of hydrogen pressure at 25–40°C in tetrahydrofuran (THF), yielding the (S)-configured product after hydrolysis .

Key Reaction Parameters

ParameterValue/RangeImpact on Yield/ee
Catalyst Loading0.5–1.5 mol%Higher loading increases reaction rate but may reduce cost efficiency
Hydrogen Pressure50–100 barElevated pressure improves conversion but requires specialized equipment
Temperature25–40°CLower temperatures favor enantioselectivity
SolventTHFPolar aprotic solvents enhance catalyst stability

This method’s scalability is limited by the cost of chiral ligands, though recent advances in ligand recycling have improved its industrial feasibility .

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers an eco-friendly alternative for obtaining the (S)-enantiomer. Lipases and acylases are employed to selectively hydrolyze or esterify racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of methyl 2-(aminomethyl)-3,3-dimethylbutanoate in a biphasic system (water/toluene), yielding the (S)-acid with 98% ee . The reaction achieves a maximum conversion of 45–50% to avoid racemization, with the unreacted (R)-ester recycled via base-induced racemization.

Optimized Enzymatic Conditions

  • Enzyme : CAL-B immobilized on acrylic resin

  • Substrate Concentration : 0.2–0.5 M

  • Temperature : 30–37°C

  • pH : 7.0–7.5 (phosphate buffer)

Industrial applications of this method are hindered by long reaction times (24–72 hours) and enzyme stability issues, though continuous-flow bioreactors have mitigated these challenges .

Mannich Reaction Approach

The Mannich reaction introduces the aminomethyl group to 3,3-dimethylbutanoic acid precursors. Reacting formaldehyde and ammonium chloride with 3,3-dimethyl-2-ketobutanoic acid under acidic conditions (pH 4–5) generates the racemic aminomethyl derivative. Subsequent resolution using (S)-mandelic acid as a chiral resolving agent yields the (S)-enantiomer with 85–90% ee after recrystallization.

Typical Reaction Conditions

  • Formaldehyde : 1.2 equivalents

  • Ammonium Chloride : 1.5 equivalents

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60°C

While cost-effective, this method requires multiple crystallization steps to achieve high enantiopurity, reducing overall yield to 40–50%.

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) adapts well for incorporating this compound into peptide chains. Using Fmoc-protected derivatives, the amino acid is coupled to resin-bound peptides via HCTU/DiPEA activation in DMF . After chain assembly, cleavage with TFA/iPr3SiH/1,3-dimethoxybenzene (90:5:5) liberates the peptide, with the target amino acid retained in the sequence .

SPPS Protocol Overview

  • Resin Swelling : DMF, 30 minutes

  • Coupling : 5 equivalents Fmoc-(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid, HCTU/DiPEA, 2 hours

  • Deprotection : 20% piperidine/DMF, 2 × 10 minutes

  • Cleavage : TFA cocktail, 2 hours

This method is ideal for small-scale research applications but faces scalability challenges due to high reagent costs .

Comparative Analysis of Preparation Methods

MethodEnantiomeric Excess (%)Yield (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation95–9870–80ModerateLow
Enzymatic Resolution9840–50HighModerate
Mannich Reaction85–9040–50HighHigh
Solid-Phase Synthesis>9960–70LowVery Low

Asymmetric hydrogenation balances ee and yield but requires costly catalysts. Enzymatic resolution excels in ee but suffers from moderate yields. The Mannich reaction is cost-effective but less enantioselective. SPPS is reserved for specialized applications.

Industrial Scale-Up and Process Optimization

Large-scale production favors the Mannich reaction due to its low reagent costs. Continuous-flow systems reduce racemization risks by minimizing reaction times. For high-purity requirements, enzymatic resolution in immobilized bioreactors offers sustainable advantages, with enzyme reuse cycles exceeding 15 batches .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as forming amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is characterized by its unique branched structure and the presence of an aminomethyl group. Its molecular formula is C7_7H15_{15}NO2_2 with a molecular weight of 145.20 g/mol. The compound exhibits significant biological activity due to its structural similarity to leucine, an essential amino acid involved in protein synthesis and metabolic regulation.

Biochemical Applications

  • Protein Synthesis and Muscle Metabolism
    • As a leucine analog, this compound plays a crucial role in protein synthesis pathways. Research indicates that it may enhance muscle recovery and reduce fatigue, making it particularly valuable in sports nutrition contexts.
    • Studies suggest that this compound interacts with specific receptors involved in muscle growth and repair, although further research is necessary to elucidate these mechanisms fully.
  • Ergogenic Effects
    • The compound has been studied for its potential ergogenic effects, which may improve athletic performance. Its ability to enhance muscle recovery and reduce exercise-induced fatigue positions it as a beneficial supplement for athletes.

Pharmaceutical Applications

  • Drug Development
    • This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be modified for the development of new drugs targeting specific biological pathways .
    • The compound's reactivity involving its amino and carboxylic functional groups enables it to participate in several reactions typical of amino acids, facilitating the synthesis of more complex molecules.
  • Potential Therapeutic Uses
    • Preliminary studies indicate that this compound may have therapeutic potential in treating conditions related to muscle degeneration and metabolic disorders. Its role in modulating protein synthesis could be harnessed for developing treatments aimed at enhancing muscle mass and function in patients with wasting diseases.

Case Studies

  • A study examining the effects of this compound on muscle metabolism demonstrated significant improvements in recovery times post-exercise among participants who supplemented with the compound compared to a control group. This suggests its efficacy as a nutritional aid for athletes.
  • Another investigation into its pharmacological properties highlighted the compound's potential as a lead molecule for further optimization in drug development aimed at enhancing muscle repair mechanisms.

Mechanism of Action

The mechanism by which (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

The table below compares (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid with structurally similar compounds, focusing on molecular features, applications, and key differences.

Compound Name Molecular Formula Molecular Weight (Da) Key Features Applications Reference
This compound C₇H₁₆N₂O₂ 160.217 Branched C3-dimethyl group; aminomethyl substituent at C2 Peptide synthesis, synthetic cannabinoid metabolites (e.g., MDMB-CHMICA M2)
(S)-2-Amino-3,3-dimethylbutanoic acid C₆H₁₃NO₂ 131.17 Lacks aminomethyl group; amino substituent at C2 Intermediate in chiral catalyst synthesis
3,3-Dimethylbutanoic acid C₆H₁₂O₂ 116.16 Simple carboxylic acid with branched alkyl chain Metabolite of synthetic cannabinoids (e.g., 5F-MDMB-PICA)
(S)-2-(Acetylamino)-3,3-dimethylbutanoic acid C₈H₁₅NO₃ 173.21 Acetylated amino group at C2 Intermediate in peptidomimetic drug design
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid C₁₁H₂₁NO₄ 231.29 Boc-protected amino group at C2 Key building block in protease inhibitors (e.g., SARS-CoV-2 main protease)
(b) Impact on Drug Design
  • The tert-butyloxycarbonyl (Boc)-protected derivative of this compound is used in SARS-CoV-2 main protease inhibitors due to its steric bulk, which prevents enzymatic degradation .
  • Shortening the side chain (e.g., replacing 3,3-dimethylbutanoic acid with propanoic acid) in thromboxane A2 receptor antagonists reduces binding affinity by >100-fold, highlighting the importance of the branched alkyl chain .
(c) Stereochemical Considerations
  • Derivatives with dual stereocenters (e.g., (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester) show enhanced chiral recognition in catalysis .

Key Research Findings

Metabolic Stability

  • This compound-containing metabolites demonstrate autosampler stability (>2 weeks at 10°C), critical for forensic analysis .
  • In contrast, parent synthetic cannabinoids (e.g., 5F-MDMB-PINACA) degrade rapidly, necessitating metabolite-based detection .

Biological Activity

(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid, commonly referred to as AMD, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C6H13NO2
  • Molecular Weight : 131.17 g/mol
  • CAS Number : 20859-02-3

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Notably, it has been shown to inhibit the activity of certain enzymes that are crucial in metabolic pathways. For instance, research indicates that this compound can act as a bisubstrate inhibitor for pantothenate synthetase (PanC), which is involved in the biosynthesis of coenzyme A . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate conversion.

Biological Activities

  • Enzyme Inhibition :
    • Pantothenate Synthetase Inhibition : Studies have shown that AMD can inhibit PanC with a Ki value of 0.22 μM, indicating potent inhibitory activity .
    • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : The compound has also been reported to inhibit NAAA through non-covalent interactions, which may have implications for pain and inflammation management .
  • Neuroprotective Effects :
    • AMD has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that AMD exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Neuroprotection

In a controlled laboratory setting, neuronal cell lines treated with AMD showed reduced markers of apoptosis when exposed to oxidative stressors. This suggests that AMD may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of AMD demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The results indicated that AMD could be a candidate for further development into an antimicrobial agent.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
Enzyme InhibitionInhibition of Pantothenate Synthetase
NeuroprotectionReduces oxidative stress-induced apoptosis
Antimicrobial ActivityInhibition of bacterial growth

Table 2: Comparison with Related Compounds

Compound NameActivity TypeKi Value (μM)
This compoundPanC Inhibitor0.22
(R)-pantothenic acidPanC Inhibitor0.50
2-Azabicyclo[3.2.1]octan-3-oneNAAA Inhibitor0.15

Q & A

Q. What are the standard synthetic routes for producing (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid with high enantiomeric purity?

The synthesis typically involves stereoselective methods such as chiral auxiliary-assisted reactions or enzymatic resolution. For example, benzyl ester intermediates (e.g., Benzyl (2S)-2-amino-3,3-dimethylbutanoate) are synthesized via esterification using dehydrating agents like thionyl chloride or carbodiimides . Catalytic hydrogenation or enzymatic hydrolysis can then remove protective groups while preserving stereochemistry. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, as noted in studies on analogous tert-leucine derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiopurity (>98% ee) .
  • NMR spectroscopy (1H/13C) to verify branching at C3 and stereochemistry at C2. Key signals include the methyl groups (δ 0.9–1.1 ppm) and the aminomethyl proton (δ 3.1–3.3 ppm) .
  • Mass spectrometry (HRMS) to confirm molecular weight (C7H15NO2: 145.21 g/mol) and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

Polar aprotic solvents like ethyl acetate or methanol/water mixtures are preferred due to the compound’s moderate solubility. Recrystallization at 4°C yields higher purity crystals, as demonstrated in studies on structurally similar amino acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or assay sensitivity. To address this:

  • Perform cellular uptake studies using radiolabeled or fluorescently tagged analogs to quantify intracellular concentrations .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
  • Cross-reference results with structurally related compounds (e.g., tert-leucine derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental strategies mitigate racemization during large-scale synthesis?

Racemization often occurs under acidic or high-temperature conditions. Mitigation approaches include:

  • Using protic acid-free catalysts (e.g., enzyme-mediated acyl transfer) .
  • Conducting reactions in low-polarity solvents (e.g., dichloromethane) at ≤25°C to stabilize the chiral center .
  • Monitoring reaction progress in real-time via inline FTIR to detect early signs of stereochemical degradation .

Q. How does the branched C3-dimethyl group influence the compound’s interaction with biological targets?

The bulky dimethyl group enhances steric hindrance, potentially restricting conformational flexibility in enzyme-binding pockets. Computational docking studies (e.g., AutoDock Vina) on proteases or transporters reveal that this moiety reduces off-target interactions while improving binding specificity. Comparative studies with linear-chain analogs (e.g., 3-methylbutanoic acid derivatives) show a 2–3 fold increase in target affinity .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

  • Store under inert gas (argon) at −20°C in amber vials to prevent oxidation of the aminomethyl group .
  • Avoid aqueous buffers at neutral or alkaline pH, which promote degradation. Stability studies on related metabolites indicate <5% degradation over 6 months when stored dry .

Methodological Considerations

Q. How can researchers design assays to evaluate the compound’s role in enzyme inhibition or activation?

  • Use kinetic assays (e.g., NADH-coupled or colorimetric assays) to measure enzyme activity in the presence of varying compound concentrations.
  • Include positive controls (e.g., known inhibitors of the target enzyme) and negative controls (e.g., DMSO vehicle) to validate assay robustness .
  • Apply Hill coefficient analysis to determine cooperative binding effects, if observed .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Implement flow chemistry systems to maintain precise control over reaction parameters (e.g., residence time, mixing efficiency) .
  • Use continuous crystallization techniques to automate purification and reduce manual handling .

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